molecular formula C24H26N4O2 B11976159 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide

2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide

Cat. No.: B11976159
M. Wt: 402.5 g/mol
InChI Key: BRZVDDNHGITMRQ-PCLIKHOPSA-N
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Description

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a naphthyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the condensation of 2-hydroxy-1-naphthaldehyde with 2-(4-benzyl-1-piperazinyl)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanol
  • 2-(4-benzyl-1-piperazinyl)-4-fluorobenzaldehyde
  • 2-(4-benzyl-1-piperazinyl)-1-(4-bromophenyl)ethanol

Uniqueness

Compared to similar compounds, 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its naphthyl moiety, in particular, contributes to its potential as a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C24H26N4O2/c29-23-11-10-20-8-4-5-9-21(20)22(23)16-25-26-24(30)18-28-14-12-27(13-15-28)17-19-6-2-1-3-7-19/h1-11,16,29H,12-15,17-18H2,(H,26,30)/b25-16+

InChI Key

BRZVDDNHGITMRQ-PCLIKHOPSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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